Product packaging for APC-200(Cat. No.:)

APC-200

Cat. No.: B1192167
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Polyamine Biosynthesis and Catabolism Pathways

Polyamine homeostasis is tightly regulated by the interplay of biosynthesis, catabolism, and transport. The primary polyamines in mammalian cells are putrescine, spermidine (B129725), and spermine (B22157). The biosynthetic pathway begins with the decarboxylation of ornithine by ornithine decarboxylase (ODC), the rate-limiting enzyme, to form putrescine. Subsequently, spermidine synthase and spermine synthase catalyze the addition of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to produce spermidine and spermine, respectively.

Conversely, the catabolic pathway involves a two-step enzymatic process. Spermidine/spermine N1-acetyltransferase (SSAT) is the rate-limiting enzyme that acetylates spermine and spermidine. nih.gov These acetylated polyamines are then either exported from the cell or become substrates for the FAD-dependent enzyme, polyamine oxidase (PAO), which oxidizes them back to spermidine and putrescine. mdpi.com This catabolic process also generates hydrogen peroxide (H2O2) and aldehydes, which can contribute to oxidative stress. mdpi.com

Role of Polyamines in Cellular Processes and Pathophysiology

Polyamines are indispensable for normal cellular functions, including cell proliferation, differentiation, and apoptosis. nih.gov Their positive charges allow them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing gene expression, protein synthesis, and cellular signaling pathways.

However, dysregulation of polyamine metabolism is a hallmark of several diseases, most notably cancer. nih.gov Elevated polyamine levels are frequently observed in cancerous tissues, where they are thought to promote uncontrolled cell growth and tumor progression. nih.gov In the context of prostate cancer, high levels of reactive oxygen species (ROS) are a significant factor in its initiation and progression. nih.gov The catabolism of polyamines is a major source of ROS in prostate epithelial cells. nih.gov Androgens can induce the overexpression of SSAT, leading to increased polyamine oxidation and subsequent H2O2 production, creating a state of chronic oxidative stress that can damage cellular components and drive carcinogenesis. nih.govmdpi.com

Therapeutic Rationale for Targeting Polyamine Homeostasis in Disease

The critical role of polyamines in promoting cell growth and the oxidative stress generated by their catabolism makes the polyamine pathway a rational target for therapeutic intervention, particularly in cancer. nih.gov Strategies to disrupt polyamine homeostasis include inhibiting their biosynthesis, blocking their uptake, or modulating their catabolism.

One promising approach is the inhibition of polyamine catabolism to reduce the production of tumor-promoting ROS. By targeting enzymes like polyamine oxidase, it is possible to mitigate the oxidative stress that contributes to cancer progression. nih.gov This strategy is particularly relevant in hormone-sensitive cancers like prostate cancer, where androgen-induced polyamine catabolism is a key driver of the disease. nih.gov

APC-200: A Polyamine Oxidase Inhibitor

This compound, also referred to as CPC-200 or MDL 72,527, is a small molecule inhibitor of polyamine oxidase. nih.gov Its chemical name is N,N'-butanedienyl butanediamine. nih.gov By inhibiting this key enzyme in the polyamine catabolic pathway, this compound effectively blocks the oxidation of acetylated polyamines, thereby reducing the generation of hydrogen peroxide and alleviating oxidative stress. nih.gov

Research Findings on this compound

Preclinical studies have demonstrated the therapeutic potential of this compound, particularly in the context of prostate cancer. Research has shown that androgens upregulate SSAT, leading to increased polyamine oxidation and ROS production in prostate cancer cells. nih.gov this compound has been shown to effectively block this androgen-induced ROS production. nih.gov

In animal models of prostate cancer (TRAMP mice), treatment with this compound resulted in a significant delay in cancer progression and increased survival. nih.gov These findings underscore the direct link between polyamine oxidation, the resultant oxidative stress, and prostate cancer progression. nih.gov By inhibiting this pathway, this compound demonstrates a clear mechanism for its anti-cancer effects.

Table 1: Research Findings on this compound (CPC-200/MDL 72,527)

Finding Model System Reference
Blocks androgen-induced reactive oxygen species (ROS) production Human prostate cancer cells (LNCaP) nih.gov
Significantly delays prostate cancer progression TRAMP mouse model nih.gov

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

APC200;  APC-200;  APC 200.

Origin of Product

United States

The Chemical Compound Apc 200: Preclinical Research Focus

Historical Context of APC-200 Development and Initial Research Directions

The development of this compound is rooted in the growing understanding of the significant role that chronic inflammation and oxidative stress play in the initiation and progression of prostate cancer. medkoo.comnih.gov Historically, research into prostate cancer therapeutics has largely focused on hormonal therapies and cytotoxic agents. However, the recognition that the tumor microenvironment, including inflammatory and oxidative conditions, is a critical driver of malignancy has opened new avenues for drug discovery. nih.govnih.gov

The initial research direction for a compound like this compound stems from the observation that prostate cancer cells often exhibit a state of heightened oxidative stress. nih.gov This environment, while potentially damaging to the cells, can also drive mutations and promote survival and proliferation. nih.gov Furthermore, androgens, the male hormones that fuel most prostate cancers, have been shown to induce the production of reactive oxygen species (ROS), contributing to this oxidative stress. medkoo.com This link between androgen signaling, ROS production, and cancer progression provided a clear rationale for developing inhibitors of these processes.

This compound emerged from this context as a compound designed to specifically inhibit the formation of ROS within prostate cancer cells. medkoo.com The initial hypothesis was that by blocking androgen-induced oxidative stress and the subsequent inflammation, the progression of the cancer could be significantly delayed. This targeted approach represented a departure from broader anti-inflammatory strategies, focusing instead on a key pathway implicated in the disease's pathology.

Current Status and Research Interests in this compound Preclinical Investigation

This compound is currently in the late stages of preclinical development as an orally administered drug. medkoo.com The primary focus of ongoing research is to further elucidate its efficacy and mechanism of action in prostate cancer models.

Detailed Research Findings:

Preclinical investigations have demonstrated that this compound is a potent inhibitor of chronic inflammation. medkoo.com In animal models of prostate cancer, administration of this compound has been shown to significantly delay the progression of the disease and increase survival rates. medkoo.com The compound's ability to specifically inhibit the formation of ROS in prostate cancer cells is a key aspect of its mechanism. medkoo.com By doing so, it effectively blocks the inflammatory and oxidative stress pathways induced by androgens. medkoo.com

The table below summarizes the key preclinical findings for this compound:

Preclinical FindingObserved EffectImplication in Prostate Cancer
Inhibition of Reactive Oxygen Species (ROS) FormationEffectively blocks the generation of ROS specifically in prostate cancer cells. medkoo.comReduces oxidative stress, a key driver of DNA damage and tumor progression. nih.gov
Blockade of Androgen-Induced Oxidative StressCounteracts the pro-oxidant effects of androgens in the tumor microenvironment. medkoo.comMay interfere with a primary mechanism by which androgens promote cancer growth.
Inhibition of Chronic InflammationDemonstrates excellent inhibitory effects on chronic inflammatory processes. medkoo.comChronic inflammation is known to contribute to tumor growth and progression to more aggressive disease. medkoo.com
Delayed Cancer Progression in Animal ModelsSignificantly slows the advancement of prostate cancer in preclinical studies. medkoo.comSuggests potential as a disease-modifying agent.
Increased Survival in Animal ModelsLeads to improved survival outcomes in animal disease models. medkoo.comHighlights its potential therapeutic benefit.

Current research interests are likely focused on several areas. Firstly, a more detailed understanding of the specific molecular targets of this compound within the ROS-generating pathways is a probable area of investigation. Secondly, researchers are likely exploring the efficacy of this compound in different stages of prostate cancer, including hormone-sensitive and castration-resistant prostate cancer, as chronic inflammation is a factor in the progression to more advanced disease. medkoo.com Finally, studies into potential combination therapies, where this compound could be used to sensitize tumors to other treatments like radiation or chemotherapy, may also be underway, given that modulating ROS levels can impact treatment sensitivity. cancerbiomed.org

While the publicly available data on this compound is currently limited to these key preclinical findings, its targeted mechanism of action places it within a promising area of oncology research. The focus on inhibiting ROS and inflammation represents a targeted strategy to disrupt the supportive environment that prostate tumors require for growth and progression.

Mechanistic Elucidation of Apc 200 S Actions

Characterization as a Polyamine Uptake Inhibitor

APC-200 functions as a polyamine uptake inhibitor, a mechanism that is particularly relevant in conditions where polyamine levels are dysregulated, such as in certain cancers. wikipedia.org Polyamines (putrescine, spermidine (B129725), and spermine) are essential polycations crucial for cellular proliferation, gene expression, and immunomodulation. nih.gov Cancer cells often exhibit dramatically elevated polyamine levels due to increased biosynthesis and enhanced cellular uptake via the polyamine transport system (PTS). nih.gov By inhibiting this uptake, this compound aims to deplete intracellular polyamine pools, thereby impeding cellular processes reliant on these compounds. nih.gov

While specific quantitative inhibition kinetics (e.g., Ki or IC50 values) for this compound on polyamine transport systems are not extensively detailed in publicly available literature, its classification as a polyamine uptake inhibitor implies a direct or indirect interference with the cellular machinery responsible for polyamine internalization. General polyamine transport inhibitors have been shown to reduce polyamine uptake in a dose-dependent manner. nih.gov The efficacy of polyamine transport inhibition is critical, especially when polyamine biosynthesis is also targeted, as cells can compensate for reduced internal synthesis by upregulating extracellular polyamine uptake. frontiersin.org

The precise polyamine transporters that this compound interacts with have not been explicitly identified in the available public research. However, the polyamine transport system (PTS) is a complex network involving various transporters. For instance, solute carrier family 3 member 2 (SLC3A2) has been identified as a key transporter involved in polyamine uptake in neuroblastoma cells. frontiersin.org The amino acid, polyamine, and organocation (APC) superfamily of transporters encompasses a broad range of secondary carriers responsible for the transport of amino acids, polyamines, and organocations, playing vital roles in cellular redox balance and various physiological processes. nih.gov, researchgate.net, karger.com, pnas.org, wikipedia.org While this compound is a polyamine uptake inhibitor, its specific interaction partners within this superfamily or other polyamine transporters require further elucidation.

Modulation of Oxidative Stress Pathways

Beyond its role in polyamine uptake, this compound has demonstrated the capacity to modulate oxidative stress pathways. It has been shown to inhibit reactive oxygen species (ROS) formation, particularly in prostate cancer cells, which subsequently helps to block inflammation and androgen-induced oxidative stress. gsea-msigdb.org

This compound's ability to inhibit ROS formation is a significant aspect of its mechanistic action. gsea-msigdb.org Reactive oxygen species are highly reactive molecules that, at elevated levels, can inflict damage upon biomolecules, leading to cellular injury and contributing to various pathological conditions including chronic inflammation and tumor progression. mdpi.com By attenuating ROS production, this compound may contribute to mitigating cellular damage and reducing the pro-inflammatory environment associated with certain diseases. gsea-msigdb.org

Interaction with Polyamine Catabolic Enzymes

Current publicly available information does not explicitly detail direct interactions between this compound and specific polyamine catabolic enzymes such as spermidine/spermine (B22157) N1-acetyltransferase (SSAT), spermine oxidase (SMO), or N1-acetylpolyamine oxidase (APAO). These enzymes play critical roles in regulating intracellular polyamine levels through acetylation, oxidation, and facilitating polyamine excretion. nih.gov While the broader context of polyamine metabolism and its link to oxidative stress is well-established, the precise nature of this compound's interaction, if any, with these catabolic enzymes requires further investigation.

Research on Spermine Oxidase (SMOX) Inhibition by this compound or Related Compounds

While this compound functions as a polyamine uptake inhibitor wikipedia.orgpatsnap.com, the broader field of polyamine research also investigates enzymes like spermine oxidase (SMOX). SMOX is a flavin adenine (B156593) dinucleotide (FAD)-dependent oxidase that plays a significant role in polyamine catabolism by specifically oxidizing spermine to produce spermidine, hydrogen peroxide (H₂O₂), and 3-aminopropanal (B1211446) mpbio.comnih.govymilab.com. Elevated levels of SMOX have been implicated in various pathological conditions, including retinal diseases and neuroblastoma, due to its contribution to oxidative stress patsnap.commpg.de.

A well-studied compound that directly inhibits SMOX is MDL 72527. This polyamine oxidase (PAO) inhibitor has demonstrated inhibitory activity against both spermine oxidase and N1-acetylpolyamine oxidase, with reported half-maximal inhibitory concentration (IC₅₀) values of 6.1 µM and 0.02 µM, respectively caymanchem.com. Studies have shown that inhibiting SMOX with MDL 72527 can mitigate vascular injury and microglial activation induced by hyperoxia in retinal disease models patsnap.com. Furthermore, MDL 72527 has been observed to reduce neovascularization, vascular permeability, and levels of acrolein-conjugated proteins, while downregulating specific signaling pathways (P38/ERK1/2/STAT3) in models of ischemic retinopathy patsnap.com.

The following table summarizes the inhibitory activity of MDL 72527 on key polyamine oxidases:

EnzymeIC₅₀ (µM) caymanchem.com
Spermine Oxidase (SMOX)6.1
N1-Acetylpolyamine Oxidase (APAO)0.02

Downstream Effects on Polyamine Interconversion and Metabolite Profiles

Polyamines—putrescine, spermidine, and spermine—are essential polycationic alkylamines that play critical roles in cellular proliferation, gene expression, and various physiological processes fishersci.nowalshmedicalmedia.comnih.gov. Their intracellular concentrations are tightly regulated by a balance of biosynthesis, catabolism, and transport mechanisms fishersci.nowalshmedicalmedia.com.

This compound, by inhibiting polyamine uptake, directly impacts the cellular availability of exogenous polyamines. This action can lead to a reduction in intracellular polyamine pools, particularly in cells that rely heavily on external sources for their polyamine requirements, such as certain cancer cells walshmedicalmedia.comnih.govmdpi.com. The polyamine transport system (PTS) is often upregulated in tumor cells, making polyamine uptake inhibition a relevant therapeutic strategy nih.govmdpi.comtandfonline.com.

The interconversion of polyamines is mediated by specific enzymes. Spermine oxidase (SMOX) converts spermine to spermidine, generating hydrogen peroxide (H₂O₂) and 3-aminopropanal, which can spontaneously convert to acrolein patsnap.commpbio.comymilab.com. These byproducts, particularly acrolein and H₂O₂, are reactive oxygen species (ROS) and toxic aldehydes that contribute to oxidative stress and cellular damage patsnap.comymilab.com.

Inhibition of SMOX, as demonstrated by compounds like MDL 72527, directly impacts this catabolic pathway. By reducing SMOX activity, the formation of these detrimental metabolites, such as H₂O₂ and acrolein, is suppressed patsnap.comcaymanchem.com. This suppression can lead to a decrease in oxidative stress and associated inflammatory responses. For instance, studies have shown that SMOX inhibition can counteract ROS overproduction and reduce inflammatory cytokines patsnap.commpg.de. The modulation of polyamine catabolism, therefore, represents a significant avenue for influencing cellular redox balance and inflammation.

Preclinical Investigative Approaches and Findings in Disease Models

In Vitro Research Models Utilizing APC-200

Preclinical studies involving this compound have predominantly focused on its effects within cellular models, particularly in the context of prostate cancer.

Prostate Cancer Cell Line Studies

This compound has been explored for its impact on various cellular processes relevant to prostate cancer progression.

In preclinical investigations, this compound has demonstrated the capacity to inhibit reactive oxygen species (ROS) formation specifically within prostate cancer cells. medkoo.comadamispharmaceuticals.com This mechanism is crucial as chronic inflammation is understood to contribute to tumor growth and progression, including the development of castrate-resistant tumors and metastatic spread. medkoo.comadamispharmaceuticals.com While the available information highlights this compound's role in blocking inflammation and androgen-induced oxidative stress, which are factors influencing cell proliferation and viability, specific numerical data or detailed research findings in the form of data tables directly quantifying this compound's effects on cell proliferation and viability in cancer cell lines were not explicitly provided in the search results.

This compound has shown the ability to block inflammation within prostate cancer cells. medkoo.comadamispharmaceuticals.com Chronic inflammation is a significant factor in prostate cancer, contributing to tumor growth and progression. medkoo.comadamispharmaceuticals.comembopress.orgresearchgate.net Inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) are associated with prostate cancer progression, and elevated levels of CRP have been linked to an increased risk of death in men with advanced prostate cancer. mdpi.comkcl.ac.ukcancernetwork.com While this compound is reported to block inflammation, specific numerical data or detailed research findings in the form of data tables illustrating its direct modulation of cellular inflammation markers in prostate cancer cells were not explicitly provided in the search results.

A key finding from preclinical studies is this compound's demonstrated ability to inhibit reactive oxygen species (ROS) formation and consequently block androgen-induced oxidative stress in prostate cancer cells. medkoo.comadamispharmaceuticals.com Oxidative stress is recognized as a predominant risk factor in the initiation and progression of prostate cancer. nih.gov Physiological activation of the androgen receptor has been shown to promote ROS production in prostate cancer cells, disrupting the balance of antioxidant-prooxidant levels. nih.gov While this compound's inhibitory effect on androgen-induced oxidative stress is reported, specific numerical data or detailed research findings in the form of data tables quantifying this inhibition in cellular contexts were not explicitly provided in the search results.

Retinal Cell and Vascular Injury Models

Information directly linking the chemical compound "this compound" to research in retinal cell and vascular injury models, specifically concerning the assessment of microglial activation in in vitro retinal systems, was not found in the provided search results. Research on microglial activation in retinal systems often refers to the CD200/CD200R axis as a regulator of myeloid cell activation, which is distinct from the compound this compound. biorxiv.orgaai.orgnih.gov

Effects on Endothelial Cell Stress Signals and Viability in In Vitro Models

Research into polyamine metabolism has indicated its involvement in processes affecting endothelial cell health. Studies have demonstrated that conditioned medium derived from activated microglial cultures can induce cell stress signals and lead to cell death in microvascular endothelial cells. patsnap.com This highlights a role for polyamine oxidases in hyperoxia-induced retinal vascular injury and inflammation, suggesting a cross-talk mechanism between endothelial cells and resident retinal microglia. patsnap.com While this compound is characterized as a polyamine uptake inhibitor, specific direct findings detailing its effects on endothelial cell stress signals and viability in in vitro models were not explicitly detailed in the provided information. patsnap.com

In Vivo Animal Model Applications for this compound Research

This compound has been identified as one of several small molecule compounds being developed for the treatment of prostate cancer. hubspotusercontent-na1.net

The Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model is a well-established genetically engineered mouse model that closely mirrors the pathogenesis of human prostate cancer. hubspotusercontent-na1.net This model is widely utilized in preclinical research to study prostate cancer progression and evaluate potential therapeutic agents. hubspotusercontent-na1.net

While this compound is a compound intended for prostate cancer treatment, and the TRAMP model is a relevant preclinical cancer model, specific data detailing the impact of this compound on tumor progression dynamics within preclinical cancer models, such as the TRAMP model, were not found in the provided information. hubspotusercontent-na1.net

Information regarding the analysis of survival parameters in animal disease models following treatment with this compound was not available in the provided search results. hubspotusercontent-na1.net

Details concerning the examination of specific molecular markers, such as PSA secretion, in tumor tissues from animal models treated with this compound were not provided in the available information. hubspotusercontent-na1.net

The oxygen-induced retinopathy (OIR) model is a recognized animal model used to investigate retinal diseases, particularly those involving vascular injury and inflammation. patsnap.com Research has indicated a crucial role for polyamine oxidation, specifically elevated levels of spermine (B22157) oxidase (SMOX), in retinal disease models. patsnap.com While this compound functions as a polyamine uptake inhibitor, the provided information primarily discusses the effects of inhibiting SMOX with MDL 72527 in the OIR retina, which mitigated vaso-obliteration and neovascularization. patsnap.com Direct findings specifically detailing the effects of this compound in animal models of retinal disease, such as oxygen-induced retinopathy, were not explicitly presented. patsnap.com

Animal Models of Retinal Disease (e.g., Oxygen-Induced Retinopathy)

Evaluation of Retinal Neovascularization and Vaso-obliteration

MDL 72527 has demonstrated significant efficacy in ameliorating retinal neovascularization (NV) and vaso-obliteration (VO) in models of ischemic retinopathy, such as oxygen-induced retinopathy (OIR) Current time information in Independence County, US.nih.gov. In the OIR mouse model, a common preclinical tool for studying retinal angiogenesis, treatment with MDL 72527 mitigated both vaso-obliteration and subsequent neovascularization Current time information in Independence County, US.nih.gov. These findings suggest a protective role of SMOX inhibition against pathological vascular remodeling in the retina.

Table 1: Effect of MDL 72527 on Retinal Neovascularization and Vaso-obliteration in OIR Mice

ParameterOIR + VehicleOIR + MDL 72527
Retinal NeovascularizationIncreasedReduced Current time information in Independence County, US.
Vaso-obliterationPresentMitigated Current time information in Independence County, US.
Assessment of Vascular Permeability and Associated Molecular Markers (e.g., Claudin-5)

In addition to its effects on neovascularization, MDL 72527 has been shown to reduce vascular permeability in the OIR retina Current time information in Independence County, US.nih.gov. This reduction in permeability is a critical aspect of maintaining the integrity of the blood-retinal barrier. Studies have also revealed that MDL 72527 treatment leads to a reduction in the expression of Claudin-5 Current time information in Independence County, US.nih.gov. Claudin-5 is a key component of tight junctions between vascular endothelial cells, and its downregulation or redistribution is associated with increased vascular permeability and blood-retinal barrier disruption in various pathological processes, including inflammation and diabetic macular edema mdpi.comrndsystems.comsigmaaldrich.comscbt.com. The ability of MDL 72527 to modulate Claudin-5 expression suggests a mechanism by which it stabilizes the retinal vascular barrier.

Table 2: Influence of MDL 72527 on Retinal Vascular Permeability and Claudin-5 Expression

ParameterOIR + VehicleOIR + MDL 72527
Vascular PermeabilityIncreasedReduced Current time information in Independence County, US.
Claudin-5 ExpressionAltered/ReducedSuppressed Current time information in Independence County, US.
Influence on Inflammatory Cytokine and Chemokine Profiles in Animal Models

MDL 72527 has demonstrated an ability to suppress inflammatory responses in animal models of retinal disease. Treatment with MDL 72527 has been correlated with significant decreases in the levels of inflammatory cytokines and chemokines Current time information in Independence County, US.. For instance, in models of hyperoxia-induced retinal injury, SMOX inhibition by MDL 72527 reduced inflammation Current time information in Independence County, US.nih.gov. This anti-inflammatory effect is crucial, as elevated levels of various cytokines and chemokines are hallmarks of ocular inflammation and contribute to retinal tissue damage nih.gov. The compound's capacity to downregulate P38/ERK1/2/STAT3 signaling pathways, which are implicated in inflammatory processes, further supports its anti-inflammatory actions Current time information in Independence County, US.mdpi.com.

Analysis of Microglial Activation in Retinal Tissues

Table 3: Impact of MDL 72527 on Microglial Activation in Retinal Models

ParameterDisease Model + VehicleDisease Model + MDL 72527
Microglial ActivationIncreasedSignificantly Reduced Current time information in Independence County, US.mdpi.comnih.gov

Molecular and Cellular Regulatory Networks Influenced by Apc 200

Impact on Inflammatory Signaling Pathways (e.g., P38/ERK1/2/STAT3 Axis)

APC-200 has been characterized as a potent anti-inflammatory agent. Preclinical evaluation has demonstrated its capacity to inhibit chronic inflammation, a critical factor in the initiation and progression of certain diseases sec.govsec.govsec.govannualreports.comannualreports.com. The primary mechanism of its anti-inflammatory action appears to be linked to its ability to counteract androgen-induced inflammatory processes sec.govsec.govsec.govannualreports.com.

While corporate filings repeatedly refer to this compound's anti-inflammatory properties, specific details regarding its direct impact on the P38, ERK1/2, and STAT3 signaling axis are not publicly available. The P38 and ERK1/2 MAP kinase pathways, along with the STAT3 signaling cascade, are crucial regulators of inflammatory responses. However, without specific research data, the direct modulation of these pathways by this compound remains unconfirmed.

Table 1: Summary of Reported Anti-Inflammatory Activity of this compound

FindingDisease ModelSource
Characterized as a potent anti-inflammatory drug.Prostate Cancer sec.govsec.govannualreports.com
Excellent inhibitor of chronic inflammation in animal studies.Prostate Cancer sec.govsec.govannualreports.com
Blocks inflammation associated with prostate cancer progression.Mouse Prostate Cancer Model sec.govsec.govannualreports.com

Role in Modulating Angiogenesis-Related Mechanisms

There is currently no publicly available scientific literature or data from corporate disclosures that describes the role of this compound in modulating angiogenesis-related mechanisms.

Effects on Cellular Oxidative Stress Response Pathways

A significant aspect of this compound's mechanism of action is its ability to mitigate cellular oxidative stress. Specifically, it has been shown to block the production of hydrogen peroxide induced by androgens sec.govsec.govsec.govannualreports.com. In preclinical studies, this compound completely inhibited oxidase-mediated high rates of hydrogen peroxide production in vivo sec.govsec.govannualreports.com. This suggests an interaction with cellular pathways that regulate reactive oxygen species (ROS) generation, a key component of the oxidative stress response.

By inhibiting androgen-induced hydrogen peroxide, this compound likely influences downstream signaling events that are activated by oxidative stress, although the precise molecular targets within these pathways have not been detailed in the available documentation.

Table 2: Reported Effects of this compound on Oxidative Stress

ActivityBiological ContextSource
Blocks androgen-induced hydrogen peroxide production.Prostate Tissues sec.govsec.govsec.gov
Completely inhibited oxidase-mediated high rates of hydrogen peroxide production in vivo.Animal Models sec.govsec.govannualreports.com

Interplay with Androgen-Induced Biological Processes in Disease Models

The primary focus of the preclinical development of this compound was its potential to counteract the pathological effects of androgens in prostate cancer. The compound was investigated as a drug candidate for both castrate-sensitive and castrate-resistant prostate cancer sec.govsec.govsec.gov.

The central mechanism in this context is the inhibition of androgen-induced cellular processes that contribute to disease progression. As mentioned, this includes the blockage of androgen-stimulated hydrogen peroxide production and the subsequent inflammation sec.govsec.govsec.govannualreports.com. In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, this compound was reported to significantly delay prostate cancer progression and death sec.govannualreports.com. These findings underscore the interplay of this compound with androgen-driven pathways in a disease context.

Table 3: Summary of this compound's Interaction with Androgen-Induced Processes

EffectDisease ModelReported OutcomeSource
Inhibition of androgen-induced inflammation.Mouse Prostate CancerDelayed tumor progression. sec.govsec.govannualreports.com
Inhibition of androgen-induced hydrogen peroxide production.Prostate TissuesReduction of oxidative stress. sec.govsec.govsec.gov
Therapeutic efficacy in a prostate cancer model.TRAMP Mouse ModelDelayed disease progression and death. sec.govannualreports.com

Structural Considerations and Analog Development in Polyamine Uptake Inhibition

General Principles of Chemical Design for Polyamine Transport Modulators

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic aliphatic molecules crucial for various cellular functions, including growth and proliferation mpg.defishersci.atciteab.comnih.gov. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and active transport mechanisms mpg.deciteab.comnih.govchem960.com. In many rapidly proliferating cells, particularly cancer cells, the polyamine transport system (PTS) is often upregulated, leading to increased exogenous polyamine uptake mpg.deciteab.comnih.govchem960.comymilab.com. This overexpression of the PTS in malignant cells presents a significant therapeutic target for cancer treatment mpg.denih.govchem960.comymilab.comciteab.comnih.gov.

The chemical design of polyamine transport modulators aims to exploit this vulnerability. Key principles include designing compounds that can effectively bind to the polyamine transporter, maximize chemical and metabolic stability, and minimize off-target toxicity citeab.com. Strategies often involve incorporating specific structural features that enhance affinity for the transporter. For instance, some designs utilize linkers or side chains to prevent the uptake of natural polyamines or to form dimers that exhibit high inhibitory potency against polyamine uptake citeab.comtiiips.com. Computational chemistry techniques, such as Comparative Molecular Field Analysis (CoMFA), are instrumental in this design process nih.govfishersci.fi. CoMFA models help establish quantitative structure-activity relationships (QSARs) by relating the molecular structure of polyamine analogues to their biological activity, such as their inhibitory constant (Ki) for polyamine uptake nih.govfishersci.fi. These models can then be used as predictive tools in drug discovery to identify novel anticancer agents that leverage the polyamine transporter for cellular entry nih.govfishersci.fi. Furthermore, studies have shown that certain basic functional groups, like aziridines with pKa values in the range of 6-7, appear to interact with the polyamine transporter in a cationic form, which is consistent with the polycationic nature of natural polyamines nih.govfishersci.fi. Extensive structure-activity relationship (SAR) analyses have explored numerous variations of the spermidine and spermine backbones to delineate the structural tolerance and molecular recognition elements of the PTS googleapis.com.

Comparative Preclinical Evaluation of APC-200 and Related Compounds (e.g., MDL 72527)

This compound, identified as a polyamine uptake inhibitor, is also known as MDL 72527 or CPC-200 mpbio.comnih.gov. MDL 72527 is primarily characterized as a polyamine oxidase (PAO) inhibitor, specifically targeting spermine oxidase (SMOX) and N1-acetylpolyamine oxidase with IC50 values of 6.1 µM and 0.02 µM, respectively fishersci.cacaymanchem.com. It selectively inhibits these enzymes without affecting monoamine oxidase or D-amino acid oxidase fishersci.cadsmz.de.

Preclinical evaluations of MDL 72527 (CPC-200) have demonstrated its multifaceted effects on polyamine metabolism and cellular processes. It inhibits PAO-dependent hydrogen peroxide (H2O2) production both in vitro and in vivo, making it a valuable tool for studying the role of PAO activity in various disease models, including infection, cancer, and hyperoxia fishersci.ca. In the transgenic adenocarcinoma of the mouse prostate (TRAMP) model, MDL 72527 (CPC-200) effectively blocked androgen-induced reactive oxygen species (ROS) production and significantly delayed prostate cancer progression nih.gov.

MDL 72527's impact on cellular polyamine pools is notable. It can deplete intracellular polyamine levels and lead to the accumulation of N1-acetyl derivatives of spermidine and spermine fishersci.ie. Studies on human colon carcinoma cell lines, such as SW480 and SW620, revealed concentration-dependent growth inhibition by MDL 72527 fishersci.ie. SW620 cells exhibited higher sensitivity, characterized by S-phase cell cycle arrest and a decreased polyamine transport rate at 150 µM MDL 72527 fishersci.ie. Conversely, SW480 cells did not show cell cycle arrest and displayed enhanced polyamine uptake, along with a mild induction of N1-acetyltransferase activity fishersci.ie. These findings suggest complex cellular responses to MDL 72527 that extend beyond simple enzyme inhibition, potentially involving compensatory mechanisms in polyamine transport.

The compound has also shown promise in combination therapies. When used with D,L-α-difluoromethylornithine (DFMO), an ornithine decarboxylase (ODC) inhibitor, MDL 72527 (CPC-200) has been shown to potentiate DFMO's anticancer effects wikipedia.org. This is particularly relevant because DFMO alone can lead to compensatory increases in polyamine transport due to intracellular polyamine depletion nih.gov. By targeting polyamine catabolism, MDL 72527 can contribute to a more profound depletion of polyamines, thereby enhancing the efficacy of polyamine biosynthesis inhibitors. Furthermore, MDL 72527 has demonstrated protective effects against vascular injury and microglial activation in retinal disease models and reduced tumor incidence in models of Bacteroides fragilis infection mpbio.com.

In contrast, other compounds like AMXT 1501 are direct polyamine transport inhibitors (PTIs) that function as spermine conjugates. When combined with DFMO, AMXT 1501 has been shown to produce significant growth inhibition in various tumor cell types, highlighting the importance of dual targeting of polyamine biosynthesis and transport for effective therapeutic outcomes. While MDL 72527's primary mechanism is PAO inhibition, its ability to influence intracellular polyamine dynamics makes it a relevant compound in the broader context of polyamine metabolism modulation.

Structure-Activity Relationship Investigations for Polyamine Uptake Inhibition

For MDL 72527 (CPC-200), its chemical structure is N1,N4-Di-2,3-butadienyl-1,4-butanediamine dihydrochloride (B599025) fishersci.cacaymanchem.com. The presence of the N1,N4-di-2,3-butadienyl groups is a defining feature of its structure. As a polyamine oxidase inhibitor, its SAR is primarily related to its ability to interact with and inactivate PAO enzymes. While MDL 72527's direct SAR as a polyamine uptake inhibitor is not as extensively detailed as its PAO inhibitory activity, its influence on intracellular polyamine levels indirectly affects the polyamine transport system. For example, by preventing the catabolism of N1-acetylated polyamines, MDL 72527 leads to their accumulation, which can, in turn, modulate the activity or expression of polyamine transporters fishersci.ie. The observed decrease in polyamine transport rate in certain cell lines treated with MDL 72527 suggests an indirect effect on uptake, potentially through feedback mechanisms triggered by altered intracellular polyamine pools fishersci.ie.

Computational approaches like CoMFA have been successfully applied to polyamine analogues to predict their inhibitory potency against polyamine transport nih.govfishersci.fi. These models analyze the steric and electrostatic fields surrounding molecules to establish relationships with their biological activity nih.gov. Such predictive models are valuable in guiding the rational design of new compounds that specifically target the polyamine transport system, optimizing their chemical characteristics for enhanced cellular uptake and therapeutic efficacy nih.govfishersci.fi.

Advanced Methodologies and Analytical Techniques in Apc 200 Research

Quantitative Biochemical Assays for Enzyme Kinetics and Substrate Preference

Quantitative biochemical assays are fundamental for characterizing the direct molecular interactions of APC-200, particularly if it is hypothesized to modulate enzyme activity. These assays enable the precise determination of kinetic parameters, offering insights into the compound's potency and selectivity.

Methodology: Spectrophotometric or fluorometric assays are commonly employed to measure enzyme reaction rates. For instance, if this compound is an enzyme inhibitor, initial reaction velocities are measured across a range of substrate concentrations in the presence and absence of varying concentrations of this compound. Data are then analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine key parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki). Substrate preference can be assessed by comparing kinetic parameters when the enzyme is exposed to different potential substrates.

Illustrative Research Findings: Hypothetical studies investigating this compound as an inhibitor of a target enzyme, "Enzyme X," revealed that this compound exhibits competitive inhibition. The presence of this compound increased the apparent Km for the substrate without significantly altering the Vmax, consistent with competitive inhibition. Furthermore, substrate preference assays indicated that Enzyme X processes Substrate A with higher catalytic efficiency than Substrate B.

Illustrative Data Table: Enzyme X Kinetics in the Presence of this compound

This compound Concentration (µM)Apparent Kₘ (µM)Vmax (µmol/min/mg)Kᵢ (nM)
025.01.2-
548.51.28.5
1072.01.19.2
20120.01.29.0

Illustrative Data Table: Substrate Preference of Enzyme X

SubstrateKₘ (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Kₘ) (s⁻¹µM⁻¹)
Substrate A25.01.24.8 x 10⁻³
Substrate B80.00.81.0 x 10⁻³

Advanced Cell-Based Imaging and Flow Cytometry for Cellular Responses

To understand the cellular impact of this compound, advanced cell-based imaging and flow cytometry are indispensable. These techniques provide quantitative data on cellular viability, proliferation, apoptosis, cell cycle progression, and the intracellular localization and expression of specific proteins.

Methodology: Live-cell imaging using fluorescent reporters can track dynamic cellular processes like cell migration or organelle changes in response to this compound. High-content screening (HCS) automates the acquisition and analysis of multiple cellular parameters from a large number of cells, allowing for robust statistical analysis of phenotypic changes. Flow cytometry enables the rapid, multiparametric analysis of thousands of cells. For example, propidium (B1200493) iodide (PI) staining combined with Annexin V-FITC can differentiate viable, early apoptotic, and late apoptotic/necrotic cells. Immunofluorescence staining followed by confocal microscopy provides high-resolution spatial information on protein localization and cellular morphology.

Illustrative Research Findings: Illustrative studies on human prostate cancer cell lines treated with this compound demonstrated a dose-dependent reduction in cell viability and an increase in apoptotic cell populations. Confocal microscopy revealed that this compound treatment led to the translocation of a key transcription factor, "Factor Y," from the cytoplasm to the nucleus, suggesting its involvement in this compound's mechanism of action.

Illustrative Data Table: Effect of this compound on Cell Viability and Apoptosis in PCa Cells (24h Treatment)

This compound Concentration (µM)Cell Viability (% of Control)Early Apoptosis (% of Total Cells)Late Apoptosis/Necrosis (% of Total Cells)
0100 ± 2.53.1 ± 0.81.5 ± 0.5
195 ± 3.15.2 ± 1.22.0 ± 0.7
578 ± 4.012.5 ± 2.06.8 ± 1.5
1055 ± 5.225.0 ± 3.515.2 ± 2.8

Molecular Biology and Omics Approaches for Pathway Elucidation

To unravel the complex molecular pathways affected by this compound, molecular biology and omics approaches are critical. These high-throughput techniques provide a global view of changes in gene expression, protein profiles, and metabolic states.

Methodology: Quantitative Polymerase Chain Reaction (qPCR) is used for validating changes in specific gene expression identified through broader omics studies. Western blotting quantifies specific protein levels and their post-translational modifications. RNA sequencing (RNA-seq) provides a comprehensive transcriptome profile, identifying differentially expressed genes and alternative splicing events. Proteomics (e.g., mass spectrometry-based) analyzes the entire protein complement, revealing changes in protein abundance, modifications, and interactions. Metabolomics identifies alterations in small molecule metabolites, reflecting shifts in cellular metabolic pathways. Integration of data from these omics platforms allows for the construction of detailed molecular networks and pathway elucidation.

Illustrative Research Findings: Hypothetical RNA-seq analysis of cells treated with this compound revealed significant upregulation of genes associated with oxidative stress response and downregulation of genes involved in inflammatory signaling pathways. Proteomic analysis corroborated these findings, showing increased levels of antioxidant enzymes and decreased levels of pro-inflammatory cytokines.

Illustrative Data Table: Differential Gene Expression in Cells Treated with this compound (RNA-seq)

Gene SymbolFold Change (this compound vs. Control)Pathway Associationp-value
NQO13.8Oxidative Stress<0.001
HMOX12.5Oxidative Stress0.003
IL60.4Inflammatory0.005
TNF0.6Inflammatory0.012
SOD21.9Oxidative Stress0.008

Histopathological and Morphometric Analyses in Preclinical Tissue Samples

For preclinical assessment, histopathological and morphometric analyses of tissue samples provide crucial information on the compound's effects on tissue architecture, cellular pathology, and biomarker expression within a complex biological context.

Methodology: Tissues from animal models are routinely processed for histological examination using stains like Hematoxylin and Eosin (H&E) to assess general morphology and identify pathological changes (e.g., inflammation, necrosis, tumor size). Immunohistochemistry (IHC) and immunofluorescence (IF) are used to detect and localize specific proteins (biomarkers) within tissue sections, providing insights into cellular processes and drug targets. Quantitative morphometry involves the precise measurement of structural features (e.g., lesion area, cell density, vessel diameter) using image analysis software, allowing for objective and reproducible assessment of treatment effects.

Illustrative Research Findings: In a hypothetical animal model of chronic inflammation, this compound treatment significantly reduced inflammatory cell infiltration and tissue damage compared to vehicle-treated controls. Morphometric analysis showed a quantifiable decrease in lesion size and a restoration of normal tissue architecture. Immunohistochemical staining revealed a reduction in the expression of pro-inflammatory markers (e.g., NF-κB) and an increase in anti-inflammatory markers (e.g., IL-10) in the treated tissues.

Illustrative Data Table: Histopathological and Morphometric Assessment in Inflamed Tissues (Illustrative)

Treatment GroupInflammatory Cell Infiltration Score (0-5)Lesion Area (mm²)NF-κB Staining Intensity (AU)
Vehicle Control4.5 ± 0.315.2 ± 1.80.85 ± 0.05
This compound (Low Dose)2.8 ± 0.49.5 ± 1.20.60 ± 0.08
This compound (High Dose)1.2 ± 0.24.1 ± 0.70.35 ± 0.04

Animal Model Phenotyping for Disease Progression Assessment

Animal models are indispensable for evaluating the efficacy of this compound in a living system and assessing its impact on disease progression. Phenotyping involves a multi-faceted approach to characterize the disease state and the effects of treatment.

Methodology: The selection of an appropriate animal model (e.g., genetically modified, induced disease models) is crucial to mimic the human condition under investigation. Phenotyping involves a combination of behavioral assessments (e.g., pain scores, motor function), physiological measurements (e.g., blood pressure, body weight, organ function tests), biochemical analyses of biofluids (e.g., plasma cytokines, serum biomarkers), and advanced imaging techniques (e.g., MRI for tumor size, PET for metabolic activity). Longitudinal studies track disease progression and therapeutic response over time.

Illustrative Research Findings: In a hypothetical mouse model of inflammatory bowel disease (IBD), daily oral administration of this compound significantly ameliorated disease symptoms, including reduced weight loss, decreased colon shortening, and lower disease activity index (DAI) scores compared to untreated controls. Analysis of fecal samples showed reduced levels of inflammatory biomarkers (e.g., calprotectin). Imaging studies indicated a decrease in intestinal inflammation.

Illustrative Data Table: Effect of this compound on Disease Progression in a Mouse IBD Model (Illustrative)

Treatment GroupInitial Body Weight (g)Weight Change (Day 14, % of Initial)Colon Length (cm)DAI Score (Day 14)Fecal Calprotectin (µg/g)
Vehicle Control22.5 ± 0.8-15.2 ± 2.16.5 ± 0.48.2 ± 0.9850 ± 75
This compound (Low Dose)22.3 ± 0.7-5.8 ± 1.57.8 ± 0.34.5 ± 0.7420 ± 50
This compound (High Dose)22.6 ± 0.9+1.2 ± 0.58.5 ± 0.22.1 ± 0.4180 ± 25

Challenges, Unanswered Questions, and Future Avenues in Apc 200 Preclinical Research

Refinement of Specific Molecular Targets within Polyamine Transport Systems

Despite the general understanding of polyamine transport systems (PTS) as crucial regulators of cellular proliferation and their upregulation in various cancers, including prostate cancer nih.govmdpi.com, current publicly available preclinical research on APC-200 primarily highlights its anti-inflammatory and reactive oxygen species (ROS) inhibitory mechanisms sec.govmedkoo.com. There is no explicit data detailing this compound's direct molecular targets within the polyamine transport system for the specific compound. An unanswered question is whether this compound, through its broader anti-cancer effects, indirectly influences polyamine metabolism or transport, or if there are yet-to-be-identified direct interactions. Future avenues could involve exploring this potential link, given the critical role of polyamines in tumor growth and progression. Such investigations would aim to determine if this compound modulates specific polyamine transporters (e.g., members of the Amino acid-Polyamine-organoCation (APC) superfamily of transporters, which are distinct from the compound this compound itself ebi.ac.uknih.gov) or polyamine-related enzymes, and if such modulation contributes to its observed efficacy in prostate cancer models.

Comprehensive Mapping of Downstream Signaling Networks and Crosstalk

This compound has demonstrated efficacy in inhibiting chronic inflammation and oxidase-mediated hydrogen peroxide production, thereby blocking androgen-induced oxidative stress and ROS formation in prostate cancer cells sec.govmedkoo.com. A key challenge lies in comprehensively mapping the downstream signaling networks and molecular targets affected by these actions. Future research should focus on:

Detailed Pathway Elucidation: Identifying the precise inflammatory cascades (e.g., cytokine and chemokine pathways) and oxidative stress responses modulated by this compound.

Crosstalk Analysis: Understanding how this compound's inhibition of inflammation and ROS production interacts with other critical oncogenic pathways in prostate cancer, such as the androgen receptor signaling pathway, PI3K/AKT/mTOR, or MAPK pathways sec.govmdpi.com. This comprehensive mapping is crucial for understanding the full scope of this compound's therapeutic effects and identifying potential resistance mechanisms.

Development of Predictive Preclinical Models for Translational Research

Preclinical studies have successfully utilized the TRAMP mouse model to demonstrate this compound's ability to increase survival and time to tumor progression, and significantly delay prostate cancer progression and death sec.gov. However, a significant challenge in translational research is the development of preclinical models that more accurately predict clinical outcomes in humans. Future avenues include:

Advanced In Vivo Models: Incorporating patient-derived xenograft (PDX) models or genetically engineered mouse models that more closely mimic the heterogeneity and genetic landscape of human prostate cancer.

Organoid and 3D Culture Systems: Utilizing advanced in vitro models, such as prostate cancer organoids or 3D co-culture systems, to better recapitulate the tumor microenvironment and assess drug response in a more physiologically relevant context.

Biomarker-Driven Model Selection: Developing strategies to select preclinical models based on specific molecular characteristics or biomarkers that are relevant to this compound's mechanism of action, thereby enhancing the predictive power of preclinical studies.

Exploration of Synergistic Therapeutic Strategies in Preclinical Disease Models

Given this compound's established anti-inflammatory and ROS-inhibiting properties, a promising future avenue involves exploring its synergistic therapeutic potential in combination with other anti-cancer agents. This could include:

Combination with Standard-of-Care Therapies: Investigating the efficacy of this compound in combination with existing prostate cancer treatments, such as androgen deprivation therapy (ADT) or chemotherapy, in preclinical models. The anti-inflammatory effects of this compound could potentially mitigate treatment-induced inflammation or enhance the efficacy of these therapies sec.gov.

Combination with Targeted Therapies: Exploring combinations with agents targeting specific oncogenic pathways, where reducing inflammation or oxidative stress could overcome resistance or enhance sensitivity.

Sequencing and Dosing Regimens: Optimizing the sequencing and dosing regimens of combination therapies in preclinical models to achieve maximal anti-tumor effects with minimal toxicity.

Identification of Novel Biomarkers for Preclinical Monitoring of this compound Activity

The identification of robust and reliable biomarkers is essential for monitoring this compound's pharmacological activity, target engagement, and therapeutic efficacy in preclinical settings. Future research should focus on:

Inflammation Markers: Developing and validating biomarkers that reflect the reduction in chronic inflammation, such as specific inflammatory cytokines, chemokines, or immune cell populations modulated by this compound sec.gov.

Oxidative Stress Markers: Identifying biomarkers indicative of decreased oxidative stress, including levels of ROS, lipid peroxidation products, or the activity of antioxidant enzymes sec.govmedkoo.com.

Prostate Cancer Progression Markers: Exploring molecular biomarkers associated with prostate cancer progression (e.g., PSA secretion, specific gene expression profiles) that are directly modulated by this compound's activity in preclinical models sec.gov. These biomarkers would be crucial for guiding dose selection, assessing response, and understanding mechanisms of resistance in future clinical trials.

Q & A

Advanced Research Question

  • Data transparency : Publish raw datasets (e.g., plasma concentration-time curves) in supplementary materials, adhering to FAIR principles .
  • Protocol pre-registration : Share experimental steps on platforms like Open Science Framework to reduce selective reporting .
  • Cross-lab validation : Collaborate with independent labs to verify key results, such as this compound’s half-life in rodent models .

How to critically evaluate the validity of this compound’s reported IC50 values?

Advanced Research Question

  • Assay conditions : Scrutinize buffer pH, temperature, and ATP concentrations in kinase inhibition assays, as these affect IC50 reproducibility .
  • Dose-response rigor : Confirm linearity in dose ranges and use standardized controls (e.g., staurosporine for kinase assays) .
  • Statistical reporting : Ensure confidence intervals and n-values are provided; avoid overprecision (e.g., reporting IC50 as 12.3 nM ± 0.1 vs. ± 2.0) .

How to integrate this compound’s structural data into computational modeling studies?

Advanced Research Question

  • Molecular dynamics (MD) parameters : Use high-resolution crystallography data (if available) for this compound’s 3D structure. Specify force fields (e.g., CHARMM36) and simulation durations .
  • Validation : Cross-check docking scores with experimental binding affinities. Discrepancies >1 log unit suggest model recalibration .
  • Ethical data sourcing : Ensure structural data from proprietary databases (e.g., Cambridge Crystallographic Database) are cited correctly .

What strategies mitigate bias in this compound’s preclinical efficacy studies?

Advanced Research Question

  • Blinding : Implement double-blinding in animal studies for treatment administration and data collection .
  • Randomization : Use stratified randomization based on weight or baseline biomarkers to allocate subjects .
  • Negative controls : Include vehicle-only and inactive analogs to distinguish this compound-specific effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.